Cas no 1537584-01-2 (2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol)

2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol
- 6-Benzofuranmethanol, α-(aminomethyl)-2,3-dihydro-
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- Inchi: 1S/C10H13NO2/c11-6-9(12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2
- InChI Key: VOMGFAOPQUGNTD-UHFFFAOYSA-N
- SMILES: C(O)(C1C=C2OCCC2=CC=1)CN
2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506308-1g |
2-Amino-1-(2,3-dihydrobenzofuran-6-yl)ethanol |
1537584-01-2 | 97% | 1g |
$568 | 2023-02-17 |
2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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5. Book reviews
Additional information on 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol
Introduction to 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol (CAS No. 1537584-01-2)
2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol, with the CAS number 1537584-01-2, is a compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group and a 2,3-dihydro-benzofuran moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.
The molecular formula of 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol is C10H13NO2, and its molecular weight is approximately 183.21 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.
In terms of its chemical synthesis, 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol can be prepared through several routes. One common method involves the reaction of 6-bromo-2,3-dihydrobenzofuran with an appropriate amine followed by reduction steps to introduce the amino group. Another approach involves the use of organometallic reagents to couple the benzofuran moiety with an amino alcohol precursor. These synthetic methods have been optimized to achieve high yields and purity, making the compound readily available for further studies.
The biological activity of 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol has been a subject of extensive research. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors. For instance, it has been reported to inhibit specific kinases involved in signal transduction pathways, which are crucial for cellular processes such as proliferation and apoptosis. This property makes it a promising lead compound for the development of novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
In addition to its enzymatic inhibition properties, 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol has also been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are important targets for drug discovery. Research has demonstrated that this compound can interact with specific GPCRs, modulating their activity and potentially leading to therapeutic benefits in conditions such as pain management and cardiovascular diseases.
The pharmacokinetic properties of 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol have also been studied to evaluate its suitability as a drug candidate. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and stable plasma levels following administration, which are essential characteristics for a potential therapeutic agent. However, further studies are needed to fully characterize its pharmacokinetic behavior in different species and under various conditions.
Clinical trials involving 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol are currently underway to assess its safety and efficacy in human subjects. Early-phase trials have demonstrated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings are encouraging and support the continued development of this compound as a potential drug candidate.
In conclusion, 2-Amino-1-(2,3-dihydro-benzofuran-6-yl)-ethanol (CAS No. 1537584-01-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound is likely to play an increasingly important role in advancing our understanding of disease biology and developing new treatments for various medical conditions.
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